Levobetaxolol hydrochloride
Overview
Description
Levobetaxolol hydrochloride is a cardioselective β-blocker that has shown efficacy in reducing intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension. It is distinguished by its ability to block sodium and calcium influx, suggesting a potential neuroprotective activity. This property has made levobetaxolol a subject of interest in ophthalmic research, particularly regarding its pharmacological differences from other β-blockers used in the treatment of elevated intraocular pressure (IOP) (Quaranta, Turano, & Pizzolante, 2007).
Synthesis Analysis
While detailed synthesis pathways of Levobetaxolol hydrochloride in the literature are scarce, its pharmacological profile and efficacy in the treatment of ocular conditions have been well-documented. The focus on Levobetaxolol primarily concerns its clinical applications and pharmacodynamic properties, such as its selective β1 receptor inhibition and potential neuroprotective effects.
Molecular Structure Analysis
Levobetaxolol's effectiveness and selectivity can be attributed to its molecular structure, which affords it a high affinity for cloned human β1 over β2 receptors. This structural specificity underpins its utility in reducing intraocular pressure with minimal systemic side effects. The molecular structure facilitates a potent antagonistic activity on human β1 and β2 receptors, distinguishing it from other beta-adrenoceptor antagonists (Sharif, Xu, Crider, McLaughlin, & Davis, 2001).
Chemical Reactions and Properties
Levobetaxolol's chemical properties, including its interactions with various receptors and its pharmacological effects, are influenced by its structural features. These properties enable Levobetaxolol to provide therapeutic benefits in ocular treatments, such as reduced intraocular pressure and neuroprotection, by modulating ion influx in ocular cells.
Physical Properties Analysis
The physical properties of Levobetaxolol hydrochloride, including solubility and stability, are essential for its formulation into ophthalmic solutions. These properties ensure that Levobetaxolol can be effectively delivered to the eye, maintaining therapeutic concentrations for intraocular pressure management. The development of ophthalmic formulations, such as suspensions and nanoparticles carriers, illustrates the significance of these physical properties in enhancing ocular tolerance and drug release profiles (De & Hoffman, 2001).
Scientific Research Applications
Neuroprotective Agent for Retinopathy : Levobetaxolol has shown potential as a neuroprotective agent. It can protect retinal function and thicken retinal layers in models of photic-induced retinopathy, suggesting its effectiveness in treating retinopathies (Agarwal et al., 2002).
Mucoadhesive Ophthalmic Drug Delivery System : A study developed a new ophthalmic drug delivery system using partially neutralized poly(acrylic acid) combined with levobetaxolol for glaucoma treatment. This system demonstrates its application in enhancing drug delivery in ocular conditions (Lele & Hoffman, 2000).
Comparison with Timolol in Glaucoma Treatment : Levobetaxolol may be more effective than timolol as a neuroprotectant in glaucoma treatment. This effectiveness is attributed to its greater ability to block sodium and calcium influx (Osborne et al., 2004).
Lowering Intraocular Pressure (IOP) : Levobetaxolol has been found effective in lowering IOP in the eye, showing a higher affinity for beta1 receptors than beta2. This makes it a potential treatment for ocular hypertension (Sharif et al., 2001).
Treatment of Chronic Open-Angle Glaucoma and Ocular Hypertension : Levobetaxolol reduces intraocular pressure in patients with primary open-angle glaucoma and ocular hypertension. It is noted for its potential neuroprotective activity and improved ocular tolerance (Quaranta, Turano, & Pizzolante, 2007).
Efficacy in Pediatric Glaucomas : In a study comparing brinzolamide and levobetaxolol for pediatric glaucoma, levobetaxolol was found to be more effective, especially in primary congenital glaucoma (Whitson et al., 2008).
Ion-Selective Electrodes and Drug Delivery : Levobetaxolol has been incorporated into poly(acrylic acid) nanoparticles for ocular applications, showing stable release and long-term stability, which is important for sustained drug delivery (De & Hoffman, 2001).
Binding Affinities at Beta-Adrenoceptors : Levobetaxolol, along with other beta-blockers, has shown high affinities and selectivities at endogenous guinea pig beta-adrenoceptors, indicating its therapeutic potential for ocular hypotension (Sharif & Xu, 2004).
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.ClH/c1-14(2)19-11-17(20)13-22-18-7-5-15(6-8-18)9-10-21-12-16-3-4-16;/h5-8,14,16-17,19-20H,3-4,9-13H2,1-2H3;1H/t17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDPSNLJFOQTRK-LMOVPXPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@@H](COC1=CC=C(C=C1)CCOCC2CC2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151321 | |
Record name | Levobetaxolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levobetaxolol hydrochloride | |
CAS RN |
116209-55-3 | |
Record name | Levobetaxolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116209553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobetaxolol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOBETAXOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MR4W4O06J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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